

# Technical Support Center: MK-8033 and Concomitant Proton-Pump Inhibitor Use

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-8033

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of proton-pump inhibitors (PPIs) on the absorption of **MK-8033**, a c-Met/Ron dual inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the expected impact of co-administering a proton-pump inhibitor (PPI) with **MK-8033** on the absorption of **MK-8033**?

A: Based on clinical trial data, proton-pump inhibitors have been shown to have no effect on the absorption of **MK-8033**.<sup>[1]</sup> A first-in-human phase I study included a specific part to evaluate this potential interaction and concluded that there was no impact.<sup>[1]</sup>

Q2: My experiment involves subjects who are currently taking PPIs. Do I need to implement a washout period for the PPI before administering **MK-8033**?

A: According to the available pharmacokinetic (PK) results from a clinical trial, a washout period for PPIs is not necessary.<sup>[1]</sup> The study demonstrated that concomitant use of PPIs does not alter the absorption of **MK-8033**.<sup>[1]</sup>

Q3: We observed unexpected variability in **MK-8033** plasma concentrations in our study subjects, some of whom are on PPIs. Could the PPI be the cause?

A: While direct interaction with PPIs on **MK-8033** absorption is not supported by clinical data, variability in plasma concentrations can arise from multiple other factors.<sup>[1]</sup> It is advisable to investigate other potential sources of variability, such as patient compliance, food effects, or individual differences in drug metabolism.

Q4: Where can I find the clinical study that investigated the interaction between **MK-8033** and proton-pump inhibitors?

A: The study is a first-in-human phase I dose-escalation trial in patients with advanced solid tumors. The results, including the findings on the lack of effect of PPIs on **MK-8033** absorption, are published and available on PubMed.<sup>[1]</sup>

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Lower than expected MK-8033 plasma levels in a subject taking a PPI.	Based on clinical data, this is unlikely to be due to the PPI. <sup>[1]</sup> Other factors such as non-adherence to dosing, vomiting, or issues with the formulation should be considered.	Verify subject adherence to the dosing schedule. Investigate for any instances of vomiting after drug administration. Assess the integrity and handling of the MK-8033 formulation.
High inter-subject variability in MK-8033 exposure.	This is a common observation in clinical studies and can be attributed to genetic differences in drug metabolism, diet, or other concomitant medications not related to gastric pH.	Stratify pharmacokinetic data based on relevant patient demographics and genetic markers if available. Review concomitant medications for other potential drug-drug interactions.

## Quantitative Data Summary

A dedicated part of a phase I clinical trial was designed to evaluate the effect of proton-pump inhibitors on the absorption of **MK-8033**. The pharmacokinetic results from this part of the study showed no significant impact.

Parameter	Effect of Concomitant PPI Administration	Reference
MK-8033 Absorption	No effect observed	<a href="#">[1]</a>

## Experimental Protocols

The following is a summary of the methodology used in the clinical trial that assessed the impact of PPIs on **MK-8033** absorption.

**Study Design:** A first-in-human, phase I, dose-escalation study in patients with advanced solid tumors. The study consisted of three parts, with Part C specifically designed to evaluate the effect of proton-pump inhibitors on the pharmacokinetics of **MK-8033**.[\[1\]](#)

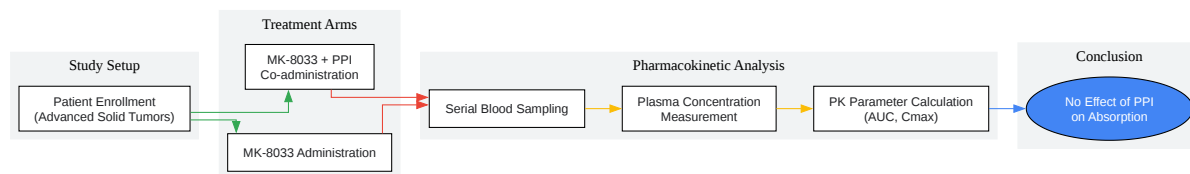
**Patient Population:** Patients with advanced solid tumors.[\[1\]](#)

**Methodology:**

- **Drug Administration:** Patients in Part C of the study received **MK-8033**. A proton-pump inhibitor was co-administered to assess its effect on **MK-8033** absorption.
- **Pharmacokinetic Sampling:** Serial blood samples were collected at predefined time points after the administration of **MK-8033** to determine the plasma concentrations of the drug.
- **Bioanalytical Method:** Plasma concentrations of **MK-8033** were measured using a validated bioanalytical method.
- **Data Analysis:** Pharmacokinetic parameters, such as Area Under the Curve (AUC) and Maximum Concentration (Cmax), were calculated and compared between the cohorts with and without PPI co-administration to determine any significant differences in drug absorption.[\[1\]](#)

## Visualizations

Experimental Workflow for PPI Interaction Study



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Caption: Workflow of the clinical trial component evaluating PPI impact on **MK-8033**.

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## References

- 1. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)